
Methyl 3,3,4,4,4-pentafluoro-2-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,3,4,4,4-pentafluoro-2-oxobutanoate: is an organic compound with the molecular formula C5H3F5O3 . It is a derivative of butanoic acid, where the hydrogen atoms on the third and fourth carbon atoms are replaced by fluorine atoms, and the carboxyl group is esterified with methanol. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,3,4,4,4-pentafluoro-2-oxobutanoate typically involves the fluorination of suitable precursors. One common method is the reaction of methyl 4-oxobutanoate with fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) . The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and specialized equipment to handle the reactive fluorine species.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3,3,4,4,4-pentafluoro-2-oxobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
Reduction: Alcohol derivatives with the carbonyl group reduced to a hydroxyl group.
Oxidation: Carboxylic acids or other oxidized products depending on the oxidizing agent used.
Aplicaciones Científicas De Investigación
Methyl 3,3,4,4,4-pentafluoro-2-oxobutanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies. The presence of fluorine atoms can enhance the compound’s interaction with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of methyl 3,3,4,4,4-pentafluoro-2-oxobutanoate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly influence the compound’s electronic properties, enhancing its reactivity and binding affinity to specific targets. In biochemical applications, the compound may act as a fluorinated probe, interacting with enzymes, receptors, or other biomolecules to study their function and behavior.
Comparación Con Compuestos Similares
Methyl 3,3,4,4-tetrafluoro-2-oxobutanoate: Similar structure but with one less fluorine atom, resulting in different reactivity and properties.
Methyl 3,3,4,4,4-pentafluoro-2-oxopentanoate: A homologous compound with an additional carbon atom in the chain, affecting its chemical behavior.
2,3,4,5,6-Pentafluoroanisole: A related compound with a pentafluorophenyl group instead of the butanoate structure, used in different applications.
Uniqueness: Methyl 3,3,4,4,4-pentafluoro-2-oxobutanoate is unique due to its specific arrangement of fluorine atoms and the ester functional group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications. Its high reactivity and stability under specific conditions set it apart from other similar compounds.
Propiedades
Número CAS |
74067-14-4 |
|---|---|
Fórmula molecular |
C5H3F5O3 |
Peso molecular |
206.07 g/mol |
Nombre IUPAC |
methyl 3,3,4,4,4-pentafluoro-2-oxobutanoate |
InChI |
InChI=1S/C5H3F5O3/c1-13-3(12)2(11)4(6,7)5(8,9)10/h1H3 |
Clave InChI |
MCPJDQRRMSBSHB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=O)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


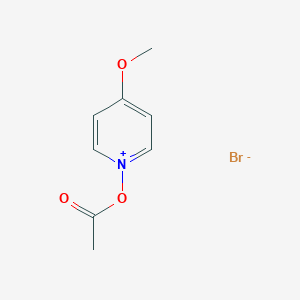
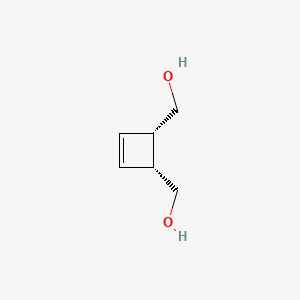
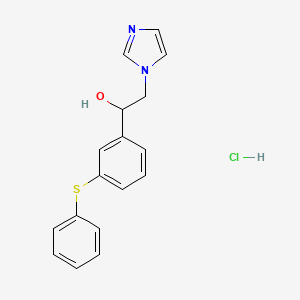
![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)
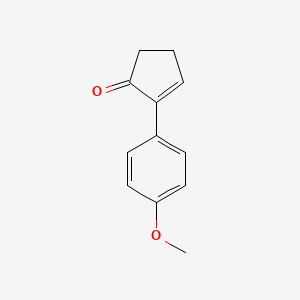
![11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide](/img/structure/B14452390.png)
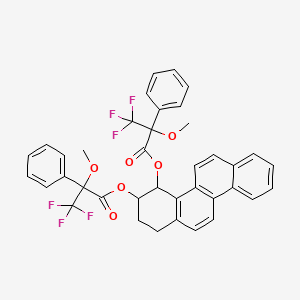
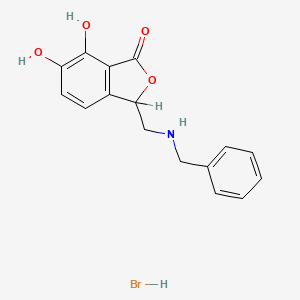
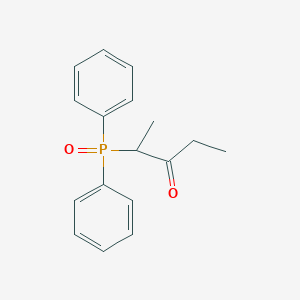



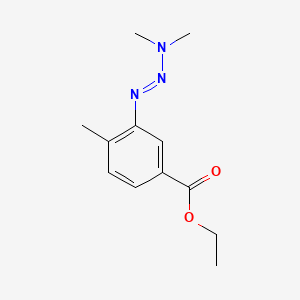
![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)
